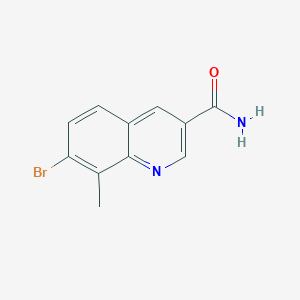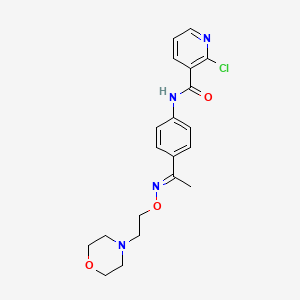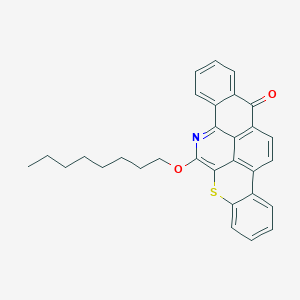
Quinolin-65
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-65 is a model molecule used extensively in research to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is known for its large aromatic region and side chains, making it a suitable candidate for studying the chemical and physical properties of heavy hydrocarbons .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Quinolin-65 can be synthesized through various methods, including the reaction of α,β-unsaturated aldehydes with anilines using malonic acid equivalents . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of batch reactors operated at specific temperatures and pressures. For example, the oxy-cracking reaction of this compound is performed in a Parr batch reactor at temperatures between 200°C and 230°C and an oxygen partial pressure of 750 psi .
Análisis De Reacciones Químicas
Types of Reactions: Quinolin-65 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is oxy-cracking, which combines oxidation and cracking reactions to convert heavy hydrocarbons into commodity products with minimal CO2 emissions .
Common Reagents and Conditions: The oxy-cracking reaction of this compound involves the use of hydroxyl radicals (OH˙) and hydroxide anions (OH−) in basic aqueous media. The reaction is carried out at mild temperatures (200–230°C) and pressures (500–750 psi) .
Major Products Formed: The major products formed from the oxy-cracking of this compound include organic carboxylic acids, phenolic compounds, and carbonyl-containing compounds. Small amounts of inorganic carbon (IC) are also produced .
Aplicaciones Científicas De Investigación
Quinolin-65 is widely used in scientific research as a model molecule for studying the chemical and physical properties of solid-waste heavy hydrocarbons. It is particularly useful in understanding the oxy-cracking mechanism and the reaction kinetics of heavy hydrocarbons . Additionally, this compound has applications in the development of greener and more sustainable chemical processes .
Mecanismo De Acción
The mechanism of action of Quinolin-65 involves the attack of hydroxyl radicals (OH˙) and hydroxide anions (OH−) on the molecule. This leads to oxidative decomposition, producing various aromatic intermediates that are further oxy-cracked into organic acids and small amounts of CO2 . The reaction kinetics suggest a parallel-consecutive reaction mechanism .
Comparación Con Compuestos Similares
Quinolin-65 is often compared to other model molecules used to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is unique in its large aromatic region and side chains, which closely resemble the physical and chemical properties of asphaltenes . Similar compounds include other quinoline derivatives and asphaltene model molecules .
Propiedades
Número CAS |
834884-59-2 |
|---|---|
Fórmula molecular |
C30H27NO2S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
10-octoxy-8-thia-11-azahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |
InChI |
InChI=1S/C30H27NO2S/c1-2-3-4-5-6-11-18-33-30-29-26-20(19-12-9-10-15-24(19)34-29)16-17-23-25(26)27(31-30)21-13-7-8-14-22(21)28(23)32/h7-10,12-17H,2-6,11,18H2,1H3 |
Clave InChI |
WFTBYGLYHXEEEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=N1)C5=CC=CC=C5C4=O)C6=CC=CC=C6S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


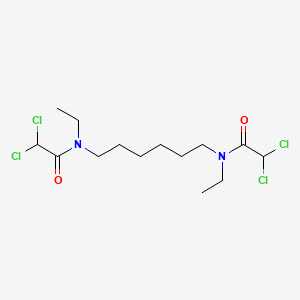
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
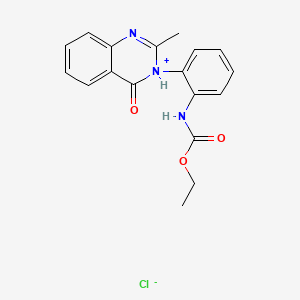
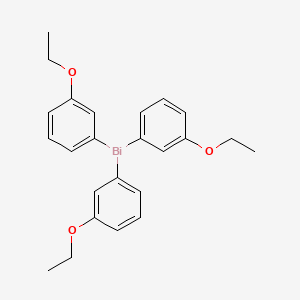
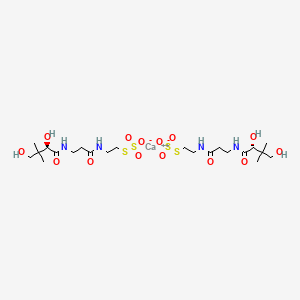
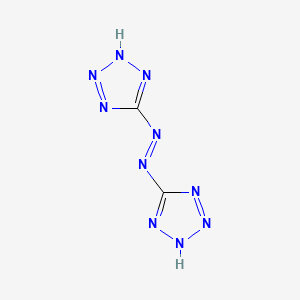
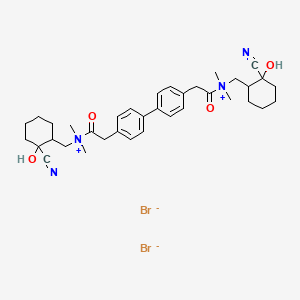
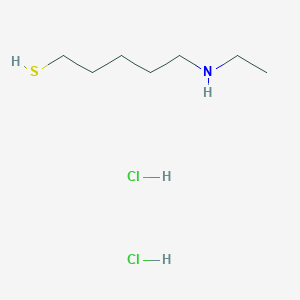

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
